OleifoliosideB
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Oleifolioside B is typically isolated from natural sources, specifically from Dendropanax morbifera . The extraction process involves several steps, including solvent extraction, chromatography, and crystallization . The compound is obtained as an amorphous white powder with specific optical rotation and infrared spectra characteristics .
Industrial Production Methods
advancements in biotechnological methods may pave the way for more efficient production in the future .
Chemical Reactions Analysis
Types of Reactions
Oleifolioside B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Mechanism of Action
Oleifolioside B exerts its effects through multiple pathways:
Autophagy Induction: It increases the formation of autophagosomes, which are involved in the degradation of cellular components.
Apoptosis Induction: It activates caspases, leading to programmed cell death.
Nrf2 Pathway Inhibition: It inhibits the phosphorylation of nuclear factor erythroid 2-related factor 2 (Nrf2), which is involved in cellular defense mechanisms.
Comparison with Similar Compounds
Similar Compounds
Oleifolioside A: Another cycloartane-type triterpene glycoside with similar properties.
Cycloastragenol: A compound with similar triterpene structure but different biological activities.
Uniqueness
Oleifolioside B is unique due to its dual ability to induce both autophagy and apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C46H78O18 |
---|---|
Molecular Weight |
919.1 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-6-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C46H78O18/c1-20(8-9-27(51)42(4,5)58)29-21(48)15-44(7)26-14-24(61-39-35(57)33(55)32(54)25(16-47)62-39)37-41(2,3)28(10-11-46(37)19-45(26,46)13-12-43(29,44)6)63-40-36(31(53)23(50)18-60-40)64-38-34(56)30(52)22(49)17-59-38/h20-40,47-58H,8-19H2,1-7H3/t20-,21+,22+,23-,24+,25-,26+,27+,28+,29+,30+,31+,32-,33+,34-,35-,36-,37+,38+,39-,40+,43-,44+,45+,46-/m1/s1 |
InChI Key |
LPPGPBZPARFUNS-JFEMAGNRSA-N |
Isomeric SMILES |
C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1[C@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2C[C@@H]([C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)O |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1C(CC2(C1(CCC34C2CC(C5C3(C4)CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(CO7)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)O |
Origin of Product |
United States |
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